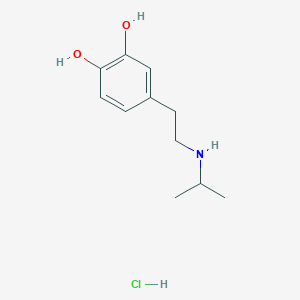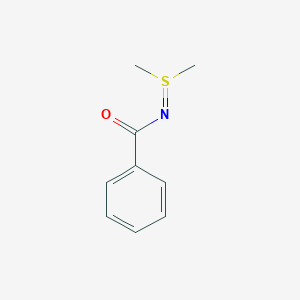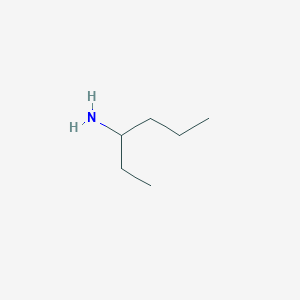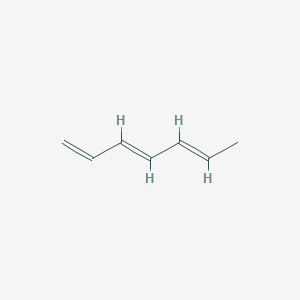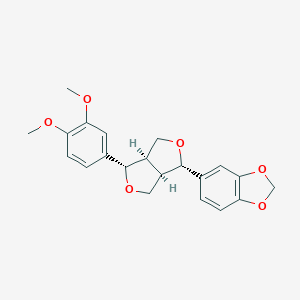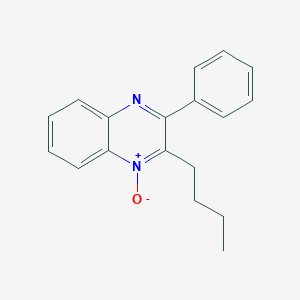
2-Butyl-3-phenylquinoxaline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-3-phenylquinoxaline 1-oxide, also known as BQNO, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a redox-cycling agent that can generate reactive oxygen species, which makes it an important tool in studying oxidative stress and related biological processes.
作用機序
2-Butyl-3-phenylquinoxaline 1-oxide acts as a redox-cycling agent, which means that it can generate reactive oxygen species by cycling between its oxidized and reduced forms. This process can lead to the formation of superoxide anion and hydrogen peroxide, which can cause oxidative damage to cells.
生化学的および生理学的効果
2-Butyl-3-phenylquinoxaline 1-oxide has been shown to induce apoptosis, or programmed cell death, in cancer cells by increasing oxidative stress. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2-Butyl-3-phenylquinoxaline 1-oxide has been shown to have anti-inflammatory effects in animal models of inflammation.
実験室実験の利点と制限
One advantage of using 2-Butyl-3-phenylquinoxaline 1-oxide in lab experiments is its ability to induce oxidative stress in cells, which can be useful in studying the role of oxidative stress in various biological processes. However, one limitation of using 2-Butyl-3-phenylquinoxaline 1-oxide is its potential toxicity, which can vary depending on the cell type and concentration used.
将来の方向性
1. Investigating the potential use of 2-Butyl-3-phenylquinoxaline 1-oxide in combination with other anti-cancer agents to enhance their efficacy.
2. Studying the effects of 2-Butyl-3-phenylquinoxaline 1-oxide on mitochondrial function and metabolism.
3. Investigating the potential use of 2-Butyl-3-phenylquinoxaline 1-oxide in the treatment of inflammatory diseases.
4. Developing new derivatives of 2-Butyl-3-phenylquinoxaline 1-oxide with improved efficacy and reduced toxicity.
5. Investigating the role of 2-Butyl-3-phenylquinoxaline 1-oxide in the regulation of autophagy, a cellular process involved in the degradation of damaged proteins and organelles.
In conclusion, 2-Butyl-3-phenylquinoxaline 1-oxide is a chemical compound that has been extensively used in scientific research for its ability to induce oxidative stress and related biological processes. It has been shown to have anti-cancer and anti-inflammatory effects, and its potential use in combination with other agents and in the treatment of various diseases warrants further investigation.
合成法
The synthesis of 2-Butyl-3-phenylquinoxaline 1-oxide involves the reaction of 2-nitrophenylquinoxaline with butyllithium, followed by reduction with sodium borohydride. The resulting product is then oxidized with lead tetraacetate to yield 2-Butyl-3-phenylquinoxaline 1-oxide.
科学的研究の応用
2-Butyl-3-phenylquinoxaline 1-oxide has been extensively used in scientific research as a tool to study oxidative stress and related biological processes. It has been shown to induce oxidative stress in various cell types, including cancer cells, and has been used to investigate the role of oxidative stress in cancer development and progression.
特性
CAS番号 |
18992-52-4 |
|---|---|
製品名 |
2-Butyl-3-phenylquinoxaline 1-oxide |
分子式 |
C18H18N2O |
分子量 |
278.3 g/mol |
IUPAC名 |
2-butyl-1-oxido-3-phenylquinoxalin-1-ium |
InChI |
InChI=1S/C18H18N2O/c1-2-3-12-17-18(14-9-5-4-6-10-14)19-15-11-7-8-13-16(15)20(17)21/h4-11,13H,2-3,12H2,1H3 |
InChIキー |
DZUHUEZBEVSMLZ-UHFFFAOYSA-N |
SMILES |
CCCCC1=[N+](C2=CC=CC=C2N=C1C3=CC=CC=C3)[O-] |
正規SMILES |
CCCCC1=[N+](C2=CC=CC=C2N=C1C3=CC=CC=C3)[O-] |
同義語 |
2-Butyl-3-phenylquinoxaline 1-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



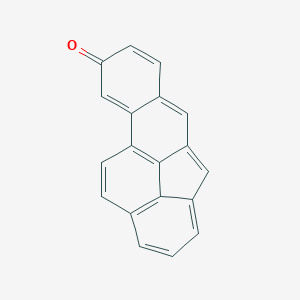
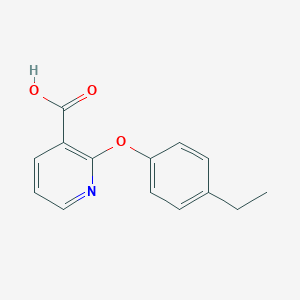
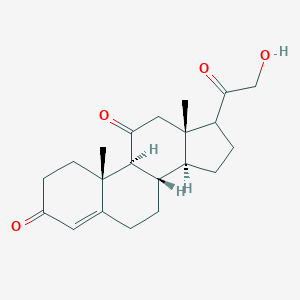

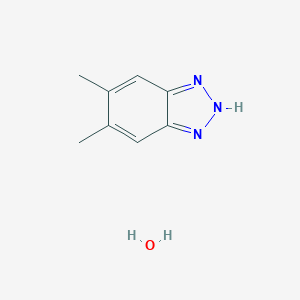
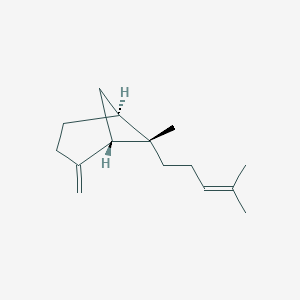
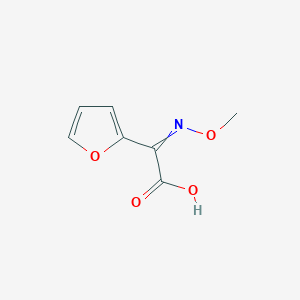
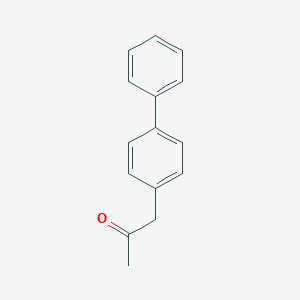
![2-([1,1'-Biphenyl]-4-yl)acetaldehyde](/img/structure/B106197.png)
